molecular formula C20H41NO2 B091587 N-(2-Hydroxyethyl)octadecanamide CAS No. 111-57-9

N-(2-Hydroxyethyl)octadecanamide

Cat. No. B091587
CAS RN: 111-57-9
M. Wt: 327.5 g/mol
InChI Key: OTGQIQQTPXJQRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-octadecylpectinamide is described as involving the heterogeneous amino-de-alkoxylation of highly methoxylated citrus pectin with n-octadecylamine . This process results in the introduction of secondary amide and n-octadecyl groups into the pectin structure, significantly altering its properties. Although this does not directly describe the synthesis of N-(2-Hydroxyethyl)octadecanamide, the methodology could potentially be adapted for its synthesis by using a different amine with the desired hydroxyethyl group.

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-Hydroxyethyl)octadecanamide has been studied using various spectroscopic techniques. For instance, FT-Raman, FT-IR, FT-NIR, and 13C CP/MAS NMR spectroscopy were used to confirm the presence of secondary amide and n-octadecyl groups in modified pectin samples . Additionally, the crystal structure of N-(n-octyl)-D-gluconamide, a compound with a similar amphiphilic nature, was determined by X-ray diffraction, revealing extensive intra- and intermolecular hydrogen bonding and a unique head-to-tail packing mode .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving N-(2-Hydroxyethyl)octadecanamide. However, they do discuss the reactivity of similar compounds. For example, the vesicles composed of N-[3-(dimethylamino) propyl]-octadecanamide can undergo photodimerization under UV light, which affects their release properties . This suggests that N-(2-Hydroxyethyl)octadecanamide could also participate in similar photo-responsive reactions if incorporated into a suitable molecular architecture.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-octadecylpectinamide have been explored, particularly its sorption properties. It has been tested as a hydrophobic sorbent and shown to selectively absorb non-polar molecules and polar molecules with non-polar parts . Additionally, its sorption properties were compared with those of cholestyramine, indicating its potential as a cholesterol-lowering agent . The amphiphilic properties of related compounds, such as N-(n-octyl)-D-gluconamide, have also been studied, showing phase transitions in both the solid state and in solution, which are relevant to gel formation .

Scientific Research Applications

  • Mechano-Responsive Properties in Molecular Gels : A study by Mallia and Weiss (2015) investigated the self-assembly and gelation behavior of a series of hydroxy-N-(ω-hydroxyalkyl)octadecanamides, which includes N-(2-Hydroxyethyl)octadecanamide. These compounds exhibited unique viscoelastic recovery after destructive shear, demonstrating potential applications in developing responsive materials for various industrial and scientific applications (Mallia & Weiss, 2015).

  • Rubber Modified Asphalt Viscosity Reducer : Research by Liqun (2010) showed that octadecanamide can significantly reduce the viscosity of rubber-modified asphalt, suggesting its application in improving the processability and performance of asphalt mixtures (Liqun, 2010).

  • Surfactant and Detergent Additives : Weil et al. (1971) explored the oxyalkylation of N-(2-Hydroxyethyl) amides, which provided valuable insights into their use as detergent additives and intermediates. Their ability to influence the solubility and performance of detergents highlights their potential in household and industrial cleaning applications (Weil et al., 1971).

  • Neuromodulators in Sleep Induction : A study by Huidobro‐Toro & Harris (1996) found that certain amide derivatives of fatty acids, including octadecanamide, can influence neurotransmitter receptors, particularly 5-hydroxytrypamine receptors. This suggests their potential role as neuromodulators in sleep and mood regulation (Huidobro‐Toro & Harris, 1996).

  • Hemocompatibility of Polymeric Materials : Fischer et al. (2012) explored the effects of immobilizing octadecyl chains, like those in N-(2-Hydroxyethyl)octadecanamide, on the hemocompatibility of polymeric materials. This research is significant for developing blood-compatible medical devices and coatings (Fischer et al., 2012).

  • Antimicrobial and Virucidal Properties : Wong et al. (2002) synthesized derivatives of N-(2-Hydroxyethyl)octadecanamide and evaluated their spermicidal and anti-HIV properties. This suggests potential applications in developing topical contraceptive microbicides (Wong et al., 2002).

properties

IUPAC Name

N-(2-hydroxyethyl)octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h22H,2-19H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGQIQQTPXJQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042178
Record name N-(2-Hydroxyethyl)octadecanamide
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Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Solid
Record name Octadecanamide, N-(2-hydroxyethyl)-
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Record name Stearoylethanolamide
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Product Name

N-(2-Hydroxyethyl)octadecanamide

CAS RN

111-57-9
Record name N-Stearoylethanolamine
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Record name N-(2-Hydroxyethyl)octadecanamide
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Record name Stearamide MEA
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Record name Octadecanamide, N-(2-hydroxyethyl)-
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Record name N-(2-Hydroxyethyl)octadecanamide
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Record name N-(2-hydroxyethyl)stearamide
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Record name STEARIC MONOETHANOLAMIDE
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Record name Stearoylethanolamide
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Melting Point

98.5 °C
Record name Stearoylethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In an exemplary embodiment, 20 mmol ethanolamine was reacted with 1 mmol vinyl stearate at 80° C. for 1 hour in the presence of 1% sodium methoxide. N-stearoylethanolamine with 96% purity was obtained after the removal of excess ethanolamine without further purification. In another exemplary embodiment, 20 mmol ethanolamine was reacted with 1 mmol vinyl palmitate at 60° C. for 1.5 hours in the presence of 1% sodium methoxide. N-palmitoylethanolamine with 98% purity was obtained after the removal of excess ethanolamine without further purification. More examples of reacting the alkanolamine and the vinyl ester of the fatty acid to prepare the high-purity fatty acid N-acylalkanolamine in a high yield are described in Examples 1-8.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 24.4 g (0.4 mole) ethanolamine in 500 ml ethanol at 60° C. was added 85.2 g (0.3 mole) stearic acid. The ethanol was distilled off until the pot temperature reached 100° C., at which time 300 ml toluene was added, and the water was distilled off as an azeotrope. After 5 hours at 110° C., 6 ml water was recovered in the Stark & Dean trap. Some toluene was removed to raise the pot temperature to 135° C. After an additional 4 hours, another 7 ml water was trapped. The title product (38.5 g) that crystallized on cooling had a melting point of 96°-99° C.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
85.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
B Dahlen, I Pascher, S Sundell - Acta Chem. Scand. Ser. A, 1977 - actachemscand.org
JV-(2-Hydroxyethyl)-octadecanamide (^-stearoylethanolamine) crystallizes in the space group Pc with the cell constants о= 47.588, 0= 4.886, c= 8.999 Â and ß= 93.71. There are two …
Number of citations: 22 actachemscand.org
VA Mallia, RG Weiss - Soft Matter, 2015 - pubs.rsc.org
The self-assembly and gelation behavior of a series of (R)-12-hydroxy-N-(ω-hydroxyalkyl)octadecanamides (HS-n-OH, where n = 2, 3, 4 and 5 is the length of the alkyl chain on nitrogen)…
Number of citations: 28 pubs.rsc.org
Z Moldovan, C Maldonado… - Rapid communications in …, 1997 - Wiley Online Library
A family of 12 (7 saturated and 5 unsaturated) long chain fatty acid N‐(2‐hydroxyethyl)amides has been investigated by electron ionization (EI) and positive‐ion chemical ionization (PICI…
VA Mallia, RG Weiss - Gels and Other Soft Amorphous Solids, 2018 - ACS Publications
This chapter summarizes the self-assembly, structure and properties of molecular gels derived from amide and hydrazide derivatives of (R)-12-hydroxystearic acid (HSA) while …
Number of citations: 10 pubs.acs.org
VA Mallia - Molecular Assemblies: Characterization and …, 2020 - ACS Publications
The present chapter describes a summary of the molecular self-assembly and aggregation studies of simple structural derivatives of stearic acid. Varying the polar headgroup of stearic …
Number of citations: 1 pubs.acs.org
J Wouters, S Vandevoorde, C Culot, F Docquir… - Chemistry and physics …, 2002 - Elsevier
Based on a series of physicochemical properties (differential scanning calorimetry, powder X-ray crystallographic studies and Fourier-transform infra red spectroscopic analysis) …
Number of citations: 13 www.sciencedirect.com
A Ghidini, L Scalvini, F Palese, A Lodola… - Journal of enzyme …, 2021 - Taylor & Francis
N-acylethanolamine acid amidase (NAAA) is an N-terminal nucleophile (Ntn) hydrolase that catalyses the intracellular deactivation of the endogenous analgesic and anti-inflammatory …
Number of citations: 5 www.tandfonline.com
B Dahlén, BM Lundén, I Pascher - Acta Crystallographica Section B …, 1976 - scripts.iucr.org
2-DL-Hydroxytetradecanoic acid is triclinic (PT) with a= 5.170, b= 5" 385, c= 32.307 A,~= 79.97, fl= 101" 14 and 7= 121.92. The molecules are linked together as hydrogen-bonded …
Number of citations: 10 scripts.iucr.org
I Weissbuch, F Leveiller, D Jacquemain… - The Journal of …, 1993 - ACS Publications
The crystalline structures of monolayers of the N-eicosanoyl-S-aminopropionic acid CH3-(CH2) u-CONH-(CH2) 2-C02H and its mixtures with eicosanamide CH3-(CH2) ig-CONH2 on a …
Number of citations: 17 pubs.acs.org
MS Gachet, P Rhyn, OG Bosch, BB Quednow… - … of Chromatography B, 2015 - Elsevier
Free arachidonic acid is functionally interlinked with different lipid signaling networks including those involving prostanoid pathways, the endocannabinoid system, N-acylethanolamines…
Number of citations: 96 www.sciencedirect.com

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